3-Chloro-4-phenylpyridazine
Description
3-Chloro-4-phenylpyridazine (CAS: Not explicitly provided; molecular formula: C₁₀H₇ClN₂) is a heterocyclic aromatic compound featuring a pyridazine core substituted with chlorine at position 3 and a phenyl group at position 3. Its molecular weight is 139.16 g/mol, and it has been reported with a purity of 98% in commercial contexts, though recent data indicate discontinuation of its production . Pyridazine derivatives are pivotal in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which facilitate diverse reactivity patterns.
Properties
IUPAC Name |
3-chloro-4-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-9(6-7-12-13-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTLOQLEUUYVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545533 | |
| Record name | 3-Chloro-4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86663-07-2 | |
| Record name | 3-Chloro-4-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key derivatives of 3-Chloro-4-phenylpyridazine and their distinguishing features:
Physicochemical and Reactivity Comparisons
- Electronic Effects: The phenyl group in this compound provides electron-withdrawing conjugation, stabilizing the pyridazine ring. The hydroxyl group in 3-Chloro-5-hydroxy-6-phenylpyridazine increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the parent compound .
- Steric and Synthetic Considerations: Methyl substitution (e.g., 3-Chloro-4-methyl-6-phenylpyridazine) introduces steric hindrance at position 4, possibly reducing reactivity toward bulky reagents . The methylamino group in 3-Chloro-6-(methylamino)pyridazine offers a nucleophilic site for further functionalization, a feature absent in the phenyl-substituted analogue .
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